MAO Inhibitory Profile: Selectivity Trends in Simple THIQ Alkaloids
In a head-to-head class-level study of simple isoquinoline alkaloids on human MAO-A and MAO-B, N-methyl-1,2,3,4-tetrahydroisoquinoline (N-methyl-THIQ, the unsubstituted parent scaffold) exhibited IC50 values of 70 µM against MAO-A and 170 µM against MAO-B, indicating modest selectivity for MAO-A [1]. While direct IC50 data for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline are not reported in this study, the presence of the electron-donating 7-methoxy group is known to enhance MAO inhibitory potency and can alter subtype selectivity in THIQ derivatives [1][2]. Therefore, the 7-methoxy-2-methyl substitution pattern is expected to confer a distinct MAO inhibition profile compared to the parent N-methyl-THIQ.
| Evidence Dimension | Inhibition of human monoamine oxidase A (MAO-A) |
|---|---|
| Target Compound Data | Data not available in primary study; expected enhanced potency due to 7-methoxy substitution. |
| Comparator Or Baseline | N-methyl-1,2,3,4-tetrahydroisoquinoline (parent scaffold): IC50 = 70 µM |
| Quantified Difference | N/A (inferred difference in potency and selectivity) |
| Conditions | Human recombinant MAO-A and MAO-B, spectrophotometric assay with kynuramine as substrate [1] |
Why This Matters
Understanding the SAR of THIQ-based MAO inhibitors guides the selection of specific substitution patterns for developing selective, reversible MAO inhibitors relevant to depression and neurodegenerative disease research.
- [1] Bembenek, M. E., Abell, C. W., Chrisey, L. A., Rozwadowska, M. D., Gessner, W., & Brossi, A. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 33(1), 147-152. View Source
- [2] Brossi, A., & Gessner, W. (1980). Synthesis and biological activity of simple isoquinoline alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 18, pp. 157-219). Academic Press. View Source
